![molecular formula C23H22N4O3 B2501249 methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate CAS No. 1259234-94-0](/img/structure/B2501249.png)
methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of “methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate”:
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals due to its unique structural properties. The presence of the naphthalene and pyrazole rings suggests it could interact with various biological targets, making it a candidate for drug discovery, particularly in the treatment of cancer and inflammatory diseases .
Organic Electronics
The compound’s conjugated system, involving naphthalene and pyrazole, makes it a promising material for organic electronics. It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its electronic properties can be harnessed for efficient light emission and energy conversion .
Nonlinear Optical Materials
Due to its extended π-conjugation and electron-donating/withdrawing groups, this compound can be utilized in nonlinear optical (NLO) applications. It can be used in the fabrication of materials for frequency doubling, optical switching, and other photonic devices .
Catalysis
The compound’s structure allows it to act as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions. Its ability to stabilize transition states and intermediates can enhance the efficiency and selectivity of catalytic processes .
Biological Probes
The fluorescent properties of the naphthalene moiety make this compound useful as a biological probe. It can be employed in fluorescence microscopy and other imaging techniques to study cellular processes and molecular interactions .
Material Science
In material science, this compound can be used to synthesize new polymers with specific properties. Its incorporation into polymer backbones can impart unique mechanical, thermal, and optical characteristics, useful in creating advanced materials for various industrial applications .
Chemical Sensors
The compound’s sensitivity to environmental changes makes it suitable for chemical sensor applications. It can be used to detect the presence of specific ions or molecules, making it valuable in environmental monitoring and industrial process control .
Agricultural Chemistry
In agriculture, this compound can be explored for its potential as a pesticide or herbicide. Its ability to interact with biological targets can be harnessed to develop new agrochemicals that are effective against pests and weeds while being environmentally friendly .
properties
IUPAC Name |
methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-20(16(2)27(26-15)12-11-22(28)30-3)13-18(14-24)23(29)25-21-10-6-8-17-7-4-5-9-19(17)21/h4-10,13H,11-12H2,1-3H3,(H,25,29)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGQRTZDKOKRW-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)
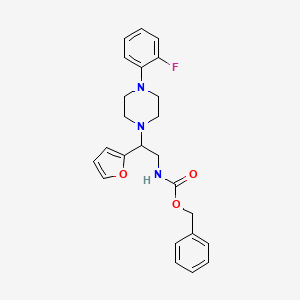
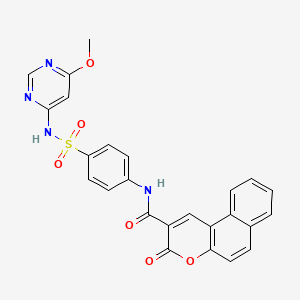
![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)
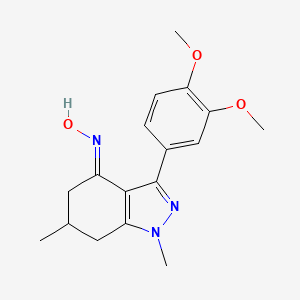

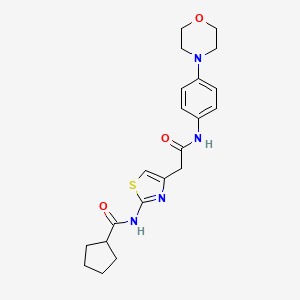
![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)
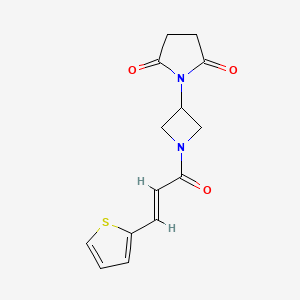
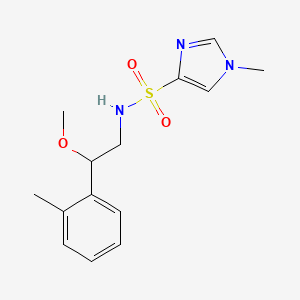
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)
![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)
